molecular formula C7H7N3OS B15380491 Oxazolo[5,4-d]pyrimidine,2-methyl-7-(methylthio)- CAS No. 33360-25-7

Oxazolo[5,4-d]pyrimidine,2-methyl-7-(methylthio)-

Cat. No.: B15380491
CAS No.: 33360-25-7
M. Wt: 181.22 g/mol
InChI Key: PUXMOMQPDHPLJZ-UHFFFAOYSA-N
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Description

Its core structure comprises an oxazole ring fused to a pyrimidine ring, with a methyl group at position 2 and a methylthio (-SCH₃) substituent at position 6. This substitution pattern distinguishes it from other derivatives in the oxazolo[5,4-d]pyrimidine family, which often feature amino, alkylamino, or hydrophobic groups at these positions .

Properties

CAS No.

33360-25-7

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-methyl-7-methylsulfanyl-[1,3]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C7H7N3OS/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3

InChI Key

PUXMOMQPDHPLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)N=CN=C2SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations at Position 7

The substituent at position 7 significantly impacts biological activity and target specificity. Key analogues include:

Compound Name Position 7 Substituent Key Activities & Findings Reference
3g (SCM series) 3-(N,N-Dimethylamino)propyl CC50 = 58.4 µM (HT29 cells); potent VEGFR-2 inhibition via H-bonds with Glu885/Asp1046
SCM9 Aliphatic amino chain Weaker VEGFR-2 inhibition (Ki = 0.11 µM) due to absence of H-bond with Glu885
5-(Ethylsulfanyl)-2-phenyl Ethylsulfanyl (-SC₂H₅) First synthesized derivative; foundational scaffold for later anticancer studies
7-Benzylsulfanyl-2-methyl Benzylsulfanyl (-SCH₂C₆H₅) Enhanced lipophilicity; commercial availability for pharmaceutical R&D
5-Fluorouracil (5-FU) N/A (pyrimidine antimetabolite) CC50 = 381.2 µM (HT29); reference drug for colorectal cancer; inhibits VEGF-mediated angiogenesis
  • Key Insights: The methylthio group in the target compound offers moderate lipophilicity compared to the hydrophilic amino chains in SCM derivatives (e.g., 3g) but less than benzylsulfanyl analogues. This balance may optimize both solubility and membrane penetration .

Substituent Effects at Position 5

The presence or absence of a methyl group at position 5 (pyrimidine ring) critically influences VEGFR-2 binding:

Compound Name Position 5 Substituent VEGFR-2 Inhibition (Ki) Interaction with DFG Motif
SCM9 Methyl 0.11 µM Weak H-bonding with Asp1046
Target Compound Hydrogen (H) Not tested Potential H-bond donor via position 5 methine
  • Key Insights :
    • Removal of the methyl group at position 5 (as in the target compound) may enhance flexibility for interactions with the DFG domain (Asp-Phe-Gly) of VEGFR-2, though experimental validation is needed .

Comparison with Non-Oxazolo Pyrimidine Analogues

  • Isoxazole Derivatives (e.g., RM56): Exhibit immunosuppressive activity via modulation of lymphocyte proliferation and cytokine production, highlighting the role of heterocycle electronics in immune vs. anticancer targeting .

Pharmacological and Physicochemical Properties

Cytotoxicity and Selectivity

  • SCM derivatives with amino chains (e.g., 3g) show selectivity for primary colon adenocarcinoma (HT29) over lung (A549) or breast (MCF7) cancers, suggesting substituent-driven tissue specificity .

ADME Predictions

  • Metabolic Stability: Thioether groups are susceptible to oxidation, which may shorten half-life compared to more stable alkylamino groups .

Q & A

Q. What are the established synthetic pathways for preparing 2-methyl-7-(methylthio)oxazolo[5,4-d]pyrimidine, and what are their key reaction conditions?

Two primary methods dominate:

  • Cyclodehydration of 5-(acylamino)-4-hydroxypyrimidines : This approach involves heating intermediates like 5-acylamino derivatives under acidic or dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) to form the oxazole ring .
  • Elaboration of 4-cyano- or 4-(alkoxycarbonyl)-5-aminooxazoles : These precursors undergo cyclization with reagents like amidines or thioureas to construct the pyrimidine ring. Mild conditions (e.g., Et₃N in THF) are critical to avoid side reactions . Key considerations include solvent choice (dioxane or THF), temperature control (reflux for cyclization), and catalyst use (e.g., Cu catalysts for functionalization).

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of oxazolo[5,4-d]pyrimidine derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring connectivity, particularly for distinguishing 2-methyl and 7-(methylthio) groups .
  • Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities, especially for intermediates with labile functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures purity (>95% threshold recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize the introduction of methylthio groups at the 7-position of oxazolo[5,4-d]pyrimidine scaffolds to improve yield and selectivity?

  • Thiolation Reagents : Use methyl disulfide or methylthiolate nucleophiles under controlled pH to minimize overalkylation .
  • Protecting Groups : Temporary protection of the 5-amino group (e.g., with Boc or acetyl) prevents undesired side reactions during thiolation .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance reactivity while maintaining stability of the thioether linkage .

Q. What strategies are recommended for resolving contradictions in reported biological activities of 2-methyl-7-(methylthio)oxazolo[5,4-d]pyrimidine analogs across different studies?

  • Assay Standardization : Compare results under identical conditions (e.g., ricin A-chain inhibition assays at pH 7.4 with 25°C incubation) .
  • Structural Verification : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to confirm regioisomeric purity .
  • Meta-Analysis : Evaluate structure-activity relationships (SAR) across studies to identify consistent trends (e.g., steric bulk at the 2-position correlating with activity) .

Q. In designing inhibitors targeting ricin A-chain, what modifications to the 2-methyl-7-(methylthio)oxazolo[5,4-d]pyrimidine core enhance binding affinity?

  • Functional Group Addition : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 5-position via "click chemistry" to engage hydrogen bonds with catalytic residues .
  • Steric Optimization : Replace the 2-methyl group with bulkier substituents (e.g., isopropyl) to exploit hydrophobic pockets in the ricin active site .
  • Bioisosteric Replacement : Substitute the methylthio group with selenoether or trifluoromethylthio to improve metabolic stability without sacrificing potency .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-validate unexpected results using orthogonal techniques (e.g., SPR for binding affinity if enzymatic assays conflict) .
  • Reaction Monitoring : Use in-situ FTIR or TLC to track intermediates in multi-step syntheses, reducing side-product formation .

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